molecular formula C7H5BrFI B3003984 1-Bromo-4-(fluoromethyl)-2-iodobenzene CAS No. 2244083-96-1

1-Bromo-4-(fluoromethyl)-2-iodobenzene

Cat. No.: B3003984
CAS No.: 2244083-96-1
M. Wt: 314.924
InChI Key: ZSSMMDJIGWMAGY-UHFFFAOYSA-N
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Description

1-Bromo-4-(fluoromethyl)-2-iodobenzene is a useful research compound. Its molecular formula is C7H5BrFI and its molecular weight is 314.924. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiochemistry

1-Bromo-4-(fluoromethyl)-2-iodobenzene has been utilized in various synthetic pathways. For instance, Ermert et al. (2004) explored its use in the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound significant for 18F-arylation reactions in radiochemistry (Ermert et al., 2004). Moreover, Klok et al. (2006) described its role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound relevant for medical imaging (Klok et al., 2006).

Organic Chemistry and Catalysis

The compound is also significant in organic chemistry. Lu et al. (2007) demonstrated its application in CuI-catalyzed domino processes to produce 2,3-disubstituted benzofurans (Lu et al., 2007). Additionally, Baenziger et al. (2019) reported its use in selective ortho-metalation reactions, which are crucial for synthesizing various organic compounds (Baenziger et al., 2019).

Lithium-Ion Batteries

In the field of energy, Zhang Qian-y (2014) explored its use as a bi-functional electrolyte additive for lithium-ion batteries, highlighting its potential in enhancing battery safety and performance (Zhang Qian-y, 2014).

Corrosion Inhibition

Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles from derivatives of this compound, investigating their potential as corrosion inhibitors for steels, which is critical in industrial applications (Negrón-Silva et al., 2013).

Fluorine Chemistry

Zhu et al. (2015) conducted a study on copper(0)-mediated fluoroalkylation, indicating the role of this compound in the development of new fluoroalkylation reactions under transition metal promotion (Zhu et al., 2015).

Safety and Hazards

The safety data sheet for “1-Bromo-4-(fluoromethyl)-2-iodobenzene” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-bromo-4-(fluoromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSMMDJIGWMAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CF)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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